molecular formula C13H17ClF3NO2 B1430026 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride CAS No. 1432681-24-7

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride

Cat. No.: B1430026
CAS No.: 1432681-24-7
M. Wt: 311.73 g/mol
InChI Key: FILDXSANEDPFFW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2.ClH/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12;/h1-4,17-18H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILDXSANEDPFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)OC(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyridinium Salt Intermediates and Reduction (Patent CN105461617A)

This method is one of the most comprehensive and industrially relevant approaches, consisting of four main steps:

Step Description Conditions Yield & Purity
1 Reaction of 4-[4-(trifluoromethoxy)phenoxyl]pyridine with benzyl or substituted benzyl halide to form N-benzyl pyridinium salt Stirring in toluene, warming to reflux Not specified
2 Reduction of pyridinium salt to N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxyl]pyridine Sodium borohydride in THF at 0-15°C Yield ~99%, purity 96.1%
3 Acid-catalyzed hydrogenation of tetrahydropyridine to piperidinium salt Acid and hydrogen source with catalyst Not specified
4 Alkali treatment to convert piperidinium salt to 4-[4-(trifluoromethoxy)phenoxyl]piperidine Alkali addition under controlled temperature Yield 90%, purity 99%

Key Notes:

  • The reduction step uses sodium borohydride carefully controlled below 40°C.
  • Crystallization from methanol yields high purity intermediate.
  • The final product is isolated as a white solid after filtration and drying.
  • This method reduces production cost and improves yield and purity compared to earlier methods.

Characterization Data (Intermediate):

  • ^1H NMR (500 MHz, CDCl3): δ 7.099-7.122 (d, 2H), 6.870-6.902 (d, 2H), 4.287-4.329 (m, 1H), etc.
  • ESI-LR MS: m/z 262.1 [M+H]^+
  • ^13C NMR (125 MHz, CDCl3): δ 155.977, 142.745, 122.260, etc.
  • Elemental Analysis: C 55.01%, H 5.38%, N 5.55%

Alternative Methods and Their Limitations

Method Description Advantages Disadvantages
Mesylation followed by SN2 with 4-trifluoromethoxyphenol (WO2000046221) Mesylation of N-Boc-4-hydroxypiperidine, then SN2 reaction with phenol, acidic deprotection Straightforward approach Eliminative side reactions reduce yield and purity, difficult scale-up
Mitsunobu Reaction (CN1360577A) Direct coupling of 4-trifluoromethoxyphenol with N-Boc-4-hydroxypiperidine under Mitsunobu conditions Avoids elimination Generates large amounts of triphenylphosphine byproduct requiring chromatography; low conversion

These methods are less favored industrially due to scalability and purity issues.

Fluorination via Xanthate Intermediate (Journal of Organic and Pharmaceutical Chemistry, 2021)

A novel approach involves:

  • Starting from 4-hydroxypiperidine, acylation with benzoyl chloride to protect the amine.
  • Conversion of the hydroxyl group to a xanthate intermediate.
  • Desulfurization and fluorination using N-bromosuccinimide and Olah’s reagent to introduce the trifluoromethoxy group.
  • Subsequent reduction and deprotection steps to yield 4-(trifluoromethoxy)piperidine derivatives.

Advantages:

  • Suitable for multigram scale synthesis.
  • Overall yield for 4-(trifluoromethoxy)piperidine ~40%.
  • Provides a general method for introducing trifluoromethoxy groups into secondary amines.

Limitations:

  • Multi-step process requiring careful control of fluorination reagents.
  • Moderate overall yield compared to direct substitution methods.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Scale Suitability Notes
Pyridinium salt reduction (CN105461617A) 4-[4-(Trifluoromethoxy)phenoxyl]pyridine Benzyl halide, NaBH4, acid, alkali Up to 90 Up to 99 Industrial scale High yield, cost-effective, high purity
Mesylation + SN2 (WO2000046221) N-Boc-4-hydroxypiperidine Mesyl chloride, 4-trifluoromethoxyphenol Variable, lower Lower Limited scale Side reactions, elimination issues
Mitsunobu reaction (CN1360577A) N-Boc-4-hydroxypiperidine 4-trifluoromethoxyphenol, triphenylphosphine Low Moderate Limited scale Difficult purification, low conversion
Xanthate fluorination (Org. Pharm. Chem., 2021) 4-hydroxypiperidine Benzoyl chloride, NBS, Olah’s reagent ~40 Not specified Multigram scale Versatile, moderate yield
Catalytic hydrogenation (related compound) N-benzyl-4-(4-chlorophenyl)-4-piperidinol Pd/C, H2, NaOH 90 99 Lab to pilot scale Adaptable for similar derivatives

Research Findings and Practical Considerations

  • The pyridinium salt reduction method is currently the most efficient and scalable for preparing 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride, offering high yield and purity suitable for pharmaceutical applications.
  • Protection and deprotection strategies (e.g., N-benzyl, N-Boc) are essential for controlling reactivity and selectivity during substitution and reduction steps.
  • Fluorination via xanthate intermediates provides a flexible synthetic route but requires careful handling of reagents and yields are moderate.
  • Side reactions such as elimination during SN2 reactions can significantly reduce yields and complicate purification, thus methods minimizing these are preferred.
  • Final hydrochloride salt formation typically involves acid treatment and crystallization to obtain a stable, pure solid suitable for downstream use.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a piperidine derivative without the hydroxyl group .

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Potential
    • The compound has been investigated for its role in treating metabolic disorders, including type 2 diabetes and obesity. It acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in regulating cortisol levels and, consequently, metabolic processes .
    • It also shows promise in addressing central nervous system disorders such as mild cognitive impairment and Alzheimer's disease .
  • Antimicrobial Activity
    • Research indicates that derivatives of this compound possess significant antimicrobial properties. For example, it has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections .
  • Cytotoxicity
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant efficacy with IC50 values lower than those of standard chemotherapeutics . This highlights its potential as an anticancer agent.

Research Findings

The incorporation of trifluoromethyl groups into piperidine derivatives enhances their biological activities across various domains:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
CytotoxicitySignificant efficacy against cancer cells
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride against various pathogens. The compound exhibited potent activity against MRSA, indicating its potential for developing new antibiotics targeting resistant strains .

Case Study 2: Cytotoxicity Assessment

In vitro assessments of cytotoxicity on cancer cell lines showed that this compound significantly inhibited cell growth, with IC50 values indicating superior efficacy compared to conventional agents. This suggests its potential role in cancer therapy as a novel chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride
  • CAS No.: 1432681-24-7
  • Molecular Formula: C₁₃H₁₇ClF₃NO₂
  • Molecular Weight : 311.73 g/mol .

Structural Features :

  • A piperidin-4-ol core substituted with a [4-(trifluoromethoxy)phenyl]methyl group.
  • The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Comparison with Structurally Similar Compounds

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride

  • CAS No.: 1683-49-4
  • Molecular Formula: C₁₂H₁₅ClF₃NO
  • Molecular Weight : 289.7 g/mol .

Key Differences :

  • Substituent : Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
  • Lower molecular weight (289.7 vs. 311.73) may improve solubility but reduce target binding affinity .

4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride

  • CAS No.: 28033-37-6
  • Molecular Formula: C₁₂H₁₄ClF₃NO
  • Molecular Weight : 245.24 g/mol .

Key Differences :

  • Substitution Pattern: Phenoxy (-O-C₆H₄-CF₃) group replaces the benzyl (-CH₂-C₆H₄-OCF₃) moiety.
  • Lower molecular weight (245.24 vs. 311.73) suggests reduced steric hindrance .

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine Hydrochloride

  • CAS No.: 1797943-59-9
  • Molecular Formula: C₁₀H₁₃ClF₃NO
  • Molecular Weight : 255.67 g/mol .

Key Differences :

  • Core Structure : Propan-2-amine instead of piperidine.
  • Impact :
    • Absence of a cyclic amine reduces conformational flexibility, limiting interactions with enzymes or receptors requiring piperidine-like scaffolds.
    • Smaller size (255.67 vs. 311.73) may enhance blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent
4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol HCl 1432681-24-7 C₁₃H₁₇ClF₃NO₂ 311.73 -CH₂-C₆H₄-OCF₃
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol HCl 1683-49-4 C₁₂H₁₅ClF₃NO 289.70 -C₆H₄-CF₃
4-(4-Trifluoromethylphenoxy)piperidine HCl 28033-37-6 C₁₂H₁₄ClF₃NO 245.24 -O-C₆H₄-CF₃
2-[4-(Trifluoromethoxy)phenyl]propan-2-amine HCl 1797943-59-9 C₁₀H₁₃ClF₃NO 255.67 -C₆H₄-OCF₃ attached to propan-2-amine

Research Findings and Functional Insights

Pharmacological Potential

  • Piperidine Derivatives: Known for CNS activity (e.g., (±)-threo-4-Fluoromethylphenidate HCl, a methylphenidate analog with molecular weight 287.8 g/mol) .
  • Trifluoromethoxy Advantage : The -OCF₃ group in the target compound may enhance binding to serotonin or dopamine transporters compared to -CF₃ analogs .

Biological Activity

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethoxy group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets and therapeutic applications.

  • Molecular Formula : C13H17ClF3NO2
  • IUPAC Name : this compound
  • CAS Number : 1432681-24-7

The biological activity of this compound is primarily attributed to its structural features:

  • The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
  • The piperidine ring is known for its ability to modulate receptor activity, particularly in the central nervous system.

Inhibition of Enzymes

Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance:

  • Cyclooxygenase (COX) : Preliminary studies suggest moderate inhibition of COX enzymes, which are critical in inflammatory processes.
  • Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency against these enzymes .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, suggesting a role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate that it possesses cytotoxic properties, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethoxy)phenylacetyleneTrifluoromethoxy groupModerate COX inhibition
4-(Trifluoromethyl)phenolTrifluoromethyl groupAntioxidant properties
4-(Trifluoromethoxy)phenyl isocyanateTrifluoromethoxy groupPotential enzyme inhibition

The presence of both a piperidine ring and a hydroxyl group in this compound distinguishes it from these compounds, potentially enhancing its biological interactions .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cholinesterase Inhibition : A study reported that derivatives of this compound exhibited dual inhibitory effects on AChE and BChE, indicating its potential for treating conditions like Alzheimer's disease .
  • Anticancer Activity Assessment : In vitro assays demonstrated significant cytotoxic effects against MCF-7 cells, suggesting that modifications to the trifluoromethoxy group can enhance anticancer properties .

Q & A

Q. What synthetic methodologies are recommended for the initial preparation of 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)benzyl chloride and piperidin-4-ol under alkaline conditions (e.g., triethylamine in DCM). Post-reaction, the hydrochloride salt is precipitated using anhydrous HCl in diethyl ether. Purification via recrystallization (ethanol/water) or silica gel chromatography (gradient: 5–20% MeOH in DCM) ensures >95% purity. Key parameters include stoichiometric control (1:1.2 molar ratio of piperidin-4-ol to benzyl chloride) and inert atmosphere to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods with ≥6 air changes/hour. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions. For spills, neutralize with 5% sodium bicarbonate and adsorb using vermiculite. Store in amber glass vials at 2–8°C under argon to prevent hygroscopic degradation .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer : Use 1H^{1}\text{H}/19F^{19}\text{F} NMR (CDCl3_3/DMSO-d6_6) to verify trifluoromethoxy (-OCF3_3) and piperidine ring protons. HRMS (ESI+) confirms molecular ion [M+H]+^+. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Elemental analysis (C, H, N ±0.3%) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental 13C^{13}\text{C}13C NMR chemical shifts for this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvent correction (IEF-PCM model for DMSO). Compare experimental shifts to computed values, prioritizing carbons with >5 ppm deviations. Re-examine sample hydration (Karl Fischer titration) and paramagnetic impurities (e.g., trace metals) using EDTA washes. Multi-dimensional NMR (HSQC, HMBC) clarifies ambiguous assignments .

Q. What strategies improve the compound’s metabolic stability in in vitro hepatocyte assays?

  • Methodological Answer : Introduce deuterium at the benzylic position (C-1 of the piperidine ring) to slow CYP450-mediated oxidation. Compare half-life (t1/2_{1/2}) in human hepatocytes (37°C, 5% CO2_2) between deuterated and non-deuterated analogs. Use LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives). Co-incubation with 1-aminobenzotriazole (CYP inhibitor) confirms enzyme-specific degradation .

Q. How does the trifluoromethoxy group influence σ1 receptor binding compared to halogenated analogs?

  • Methodological Answer : Conduct competitive radioligand assays ($$$^3H$$ (+)-Pentazocine) using HEK-293 cells expressing σ1 receptors. The trifluoromethoxy group increases lipophilicity (logP = 2.8 vs. 2.3 for -OCH3),enhancingmembranepermeability.IC), enhancing membrane permeability. IC{50}$ values show 15 nM affinity, 8-fold higher than chloro analogs. Molecular docking (AutoDock Vina) reveals hydrophobic interactions with Leu105 and Tyr103 residues .

Q. What scale-up challenges arise in transitioning from milligram to gram-scale synthesis?

  • Methodological Answer : Exothermic risks during benzylation require jacketed reactors (-10°C to 25°C). Solvent volume optimization (3–5× substrate mass in DCM) prevents viscosity issues. Continuous flow hydrogenation (H2_2 at 50 psi) improves reproducibility for nitro-group reductions. Pilot-scale purity (>98%) is maintained via centrifugal partition chromatography .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodological Answer : Standardize solubility assays using the shake-flask method (pH 7.4 PBS, 25°C, 24 hr equilibration). Quantify saturation via HPLC-UV (λ = 210 nm). Discrepancies may arise from polymorphic forms (confirmed via XRD) or hydration states (TGA/DSC). For low solubility (<1 mg/mL), employ co-solvency (5% DMSO) or cyclodextrin complexation (2-hydroxypropyl-β-CD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride
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4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride

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